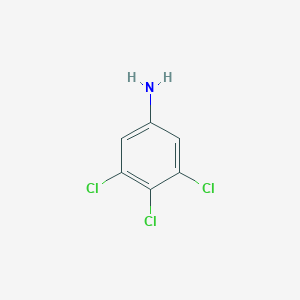

3,4,5-Trichloroaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGYQVITULCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212811 | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-91-3 | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,4,5-Trichloroaniline from 1,2,3-Trichlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to produce 3,4,5-trichloroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 1,2,3-trichlorobenzene (B84244). The synthesis is a two-step process involving an initial electrophilic nitration of the starting material, followed by the reduction of the resulting nitro compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overall Synthetic Pathway

The conversion of 1,2,3-trichlorobenzene to this compound is achieved through two primary chemical transformations:

-

Nitration: Introduction of a nitro group (-NO₂) onto the 1,2,3-trichlorobenzene ring to form 1,2,3-trichloro-4-nitrobenzene.

-

Reduction: Conversion of the nitro group to an amino group (-NH₂) to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Nitration of 1,2,3-Trichlorobenzene

The initial step in the synthesis is the electrophilic aromatic substitution of 1,2,3-trichlorobenzene. A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating agent.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2]

Experimental Protocol: Nitration

This protocol is based on optimized conditions for the nitration of 1,2,3-trichlorobenzene.[3]

Materials and Reagents:

-

1,2,3-Trichlorobenzene

-

65% Nitric Acid (HNO₃)

-

98% Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Reaction flask with magnetic stirrer and reflux condenser

-

Separatory funnel

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a reaction flask, carefully add 98% sulfuric acid.

-

Cool the sulfuric acid in an ice bath to below 10 °C.

-

Slowly add 1,2,3-trichlorobenzene to the cooled sulfuric acid with continuous stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 65% nitric acid to 98% sulfuric acid while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 1,2,3-trichlorobenzene in sulfuric acid, maintaining the reaction temperature at 65 °C.

-

After the addition is complete, continue to stir the reaction mixture at 65 °C for 4.5 hours to ensure the reaction goes to completion.[3]

-

Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with cold deionized water until the washings are neutral.

-

To remove any remaining acidic impurities, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with deionized water.

-

Dry the crude 1,2,3-trichloro-4-nitrobenzene. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695).

Quantitative Data: Nitration

| Parameter | Value | Reference |

| Molar Ratio (1,2,3-TCB : H₂SO₄ : HNO₃) | 1 : 11.3 : 2.3 | [3] |

| Reaction Temperature | 65 °C | [3] |

| Reaction Time | 4.5 hours | [3] |

| Yield of Dinitro Product* | 93.95% | [3] |

*Note: The cited study focused on dinitration, but the conditions are relevant for mononitration as well. The regioselectivity will favor the formation of 1,2,3-trichloro-4-nitrobenzene due to the directing effects of the chlorine atoms.

Step 2: Reduction of 1,2,3-Trichloro-4-nitrobenzene

The second step is the reduction of the nitro group of 1,2,3-trichloro-4-nitrobenzene to an amine to form this compound. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid or tin(II) chloride in hydrochloric acid.[4][5] These methods are generally high-yielding and are standard procedures in organic synthesis for the reduction of aromatic nitro compounds.[4]

Experimental Protocol: Reduction with Iron/HCl

This protocol describes a general procedure for the reduction of aromatic nitro compounds using iron powder and hydrochloric acid, which can be adapted for 1,2,3-trichloro-4-nitrobenzene.

Materials and Reagents:

-

1,2,3-Trichloro-4-nitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or acetic acid (as a co-solvent)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

-

Ethyl acetate (B1210297) or diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask with a reflux condenser and mechanical stirrer

Procedure:

-

To a reaction flask, add 1,2,3-trichloro-4-nitrobenzene, iron powder, and a co-solvent like ethanol or acetic acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

-

After the addition of HCl is complete, continue refluxing for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Be cautious as this is an exothermic process.

-

Filter the mixture to remove the iron salts. Wash the filter cake with ethyl acetate or diethyl ether.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data: General Nitroarene Reduction

| Reducing System | Solvent | Temperature | Typical Yield | Reference |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux (100-110 °C) | High | [4] |

| Fe / H₂O | Water | 50 °C | Quantitative | [5] |

| Fe / CaCl₂ | Ethanol/Water | Reflux | Excellent | [6] |

*Note: The yields are generally high for the reduction of nitroarenes, but the optimal conditions and specific yield for 1,2,3-trichloro-4-nitrobenzene would need to be determined empirically.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the two-step synthesis process.

References

- 1. scribd.com [scribd.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Study on Nitration of 1,2,3-Trichlorobenzene | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. longdom.org [longdom.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

In-Depth Technical Guide to 3,4,5-Trichloroaniline: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloroaniline is a chlorinated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of chemical compounds, including dyes, pesticides, and pharmaceuticals.[1][2] Its molecular structure, characterized by a benzene (B151609) ring substituted with three chlorine atoms and an amino group, imparts specific chemical and physical properties that are of significant interest in various research and development sectors.[1][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, reactivity, and biological implications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The fundamental structure of this compound consists of an aniline (B41778) molecule with chlorine atoms substituted at the 3, 4, and 5 positions of the benzene ring.

Molecular Formula: C₆H₄Cl₃N[4]

Canonical SMILES: C1=C(C=C(C(=C1Cl)Cl)Cl)N[5]

InChI: InChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2[5]

CAS Number: 634-91-3[5]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 196.46 g/mol | [6] |

| Appearance | Beige to white/light yellow crystalline powder | [2] |

| Melting Point | 97-99 °C | [7] |

| Boiling Point | 321.87 °C (rough estimate) | [1][4] |

| Density | 1.540 g/cm³ (estimate) | [1][4] |

| Water Solubility | Insoluble | [2] |

| pKa | 1.85 ± 0.10 (Predicted) | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

3.2.1. ¹H NMR Spectroscopy

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring. Due to symmetry, fewer than six signals are expected for the aromatic carbons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the amino group.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | N-H bending (amine) and C=C stretching (aromatic) |

| 1500-1400 | C=C stretching (aromatic) |

| 850-750 | C-Cl stretching |

| 750-690 | Out-of-plane C-H bending |

3.2.4. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing three chlorine atoms.

| m/z | Interpretation |

| 195, 197, 199 | Molecular ion (M⁺) cluster due to chlorine isotopes |

| 160 | [M-Cl]⁺ |

| 125 | [M-2Cl]⁺ |

| 90 | [M-3Cl]⁺ |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of trichloroanilines involves the reduction of the corresponding trichloronitrobenzene. For this compound, the precursor would be 1,2,3-trichloro-5-nitrobenzene.

Reaction Scheme:

Caption: Synthesis of this compound.

Reactivity

The reactivity of this compound is influenced by the amino group, which is a nucleophile and an activating group, and the three electron-withdrawing chlorine atoms, which deactivate the benzene ring towards electrophilic substitution. The amino group can undergo various reactions such as diazotization, acylation, and alkylation.

Applications

This compound is a versatile intermediate in several industrial applications.

-

Pesticide Synthesis: It serves as a building block for the creation of various pesticides.[1]

-

Dye Manufacturing: It is used in the production of azo dyes and other colorants.[1]

-

Pharmaceutical and Drug Development: this compound and its derivatives have been investigated for their biological activities. Notably, it has been used in the synthesis of platinum(II) complexes that exhibit antileukemic properties.[8] Chloroanilines, in general, are recognized as important pharmacophores in medicinal chemistry.

Biological Activity and Toxicology

Nephrotoxicity

Studies have shown that this compound is a potent nephrotoxicant in vivo.[9] In vitro studies using isolated renal cortical cells have demonstrated that its toxicity is time and concentration-dependent.[5][9] The mechanism of its nephrotoxicity involves bioactivation by renal enzymes, including cytochrome P450 (CYP), cyclooxygenase, and peroxidase, leading to the formation of toxic metabolites.[5][9] Furthermore, the generation of free radicals plays a significant role in its cytotoxic effects.[5][9]

Bioactivation Pathway

The following diagram illustrates the proposed bioactivation pathway of this compound leading to nephrotoxicity.

Caption: Bioactivation of this compound.

Safety and Handling

This compound is classified as a toxic substance.[10] It is harmful if swallowed, inhaled, or in contact with skin and is very toxic to aquatic life with long-lasting effects.[10] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[10]

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[1]

Experimental Protocols

Synthesis of this compound from 1,2,3-Trichloro-5-nitrobenzene (General Protocol)

Materials:

-

1,2,3-Trichloro-5-nitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,3-trichloro-5-nitrobenzene and ethanol.

-

To this solution, add iron powder.

-

Heat the mixture to reflux and slowly add concentrated hydrochloric acid dropwise.

-

Continue refluxing for several hours until the reaction is complete (monitor by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a Büchner funnel to remove the iron salts.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

In Vitro Nephrotoxicity Assay Using Isolated Renal Cortical Cells

This protocol is based on the methodology described in the study by Racine et al. (2014).[9]

Materials:

-

Male Fischer 344 rats

-

Collagenase

-

Krebs-Henseleit buffer supplemented with bovine serum albumin and glucose

-

This compound (TCA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit

-

25 mL polycarbonate Erlenmeyer flasks

-

Metabolic shaking water bath

-

Centrifuge

-

Spectrophotometer

Experimental Workflow:

Caption: Workflow for In Vitro Nephrotoxicity Assay.

Procedure:

-

Cell Isolation: Isolate kidneys from male Fischer 344 rats and perfuse with buffer to remove blood. Digest the renal cortex with collagenase to obtain a cell suspension. Filter and wash the cells to yield isolated renal cortical cells (IRCCs).

-

Cell Treatment: Resuspend the IRCCs in Krebs-Henseleit buffer. Pre-incubate the cells in polycarbonate Erlenmeyer flasks in a metabolic shaking water bath at 37°C under a 95% O₂/5% CO₂ atmosphere.

-

Prepare stock solutions of this compound in DMSO. Add the desired concentrations of TCA to the cell suspensions. Include a vehicle control (DMSO only).

-

Incubate the cells for predetermined time points (e.g., 60, 90, and 120 minutes).

-

Cytotoxicity Assessment: At the end of each incubation period, collect the cell supernatant by centrifugation.

-

Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available cytotoxicity assay kit.

-

Determine the absorbance using a spectrophotometer and calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Conclusion

This compound is a compound with significant industrial and research importance. Its well-defined molecular structure and properties make it a valuable intermediate in the synthesis of various organic molecules. However, its notable toxicity, particularly its nephrotoxicity, necessitates careful handling and a thorough understanding of its biological effects. This technical guide provides a foundational understanding for researchers and professionals working with or exploring the applications of this compound, especially in the context of drug development and safety assessment. Further research into its specific reaction mechanisms, detailed spectroscopic characterization, and the elucidation of its metabolic pathways will continue to be of high value to the scientific community.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H4Cl3N | CID 12469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzenamine, 2,4,5-trichloro- [webbook.nist.gov]

- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. series.publisso.de [series.publisso.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4,5-Trichloroaniline: Chemical Properties, Synthesis, Analysis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and known biological signaling pathways of 3,4,5-Trichloroaniline (TCA). The information is intended for use in research, drug development, and other scientific applications.

Chemical and Physical Properties of this compound

This compound is a chlorinated aromatic amine.[1] Its chemical structure consists of a benzene (B151609) ring substituted with three chlorine atoms at positions 3, 4, and 5, and an amino group at position 1.[1] It typically appears as a beige or white to light yellow crystalline solid.[1] It is sparingly soluble to insoluble in water.[1]

CAS Number: 634-91-3[1]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₃N | [1] |

| Molecular Weight | 196.46 g/mol | |

| Melting Point | 97-99 °C | [2] |

| Boiling Point (estimate) | 321.87 °C | [3] |

| Density (estimate) | 1.540 g/cm³ | [3] |

| pKa (predicted) | 1.85 ± 0.10 | [1][3] |

| Water Solubility | Insoluble | [1][3] |

| Appearance | Beige or white to light yellow crystalline powder/solid | [1][2] |

Metabolic and Toxicological Signaling

This compound is recognized as a potent nephrotoxicant, with its toxicity being mediated by metabolic activation within the kidneys.[4][5] The proposed biotransformation pathway involves several key enzymatic reactions, leading to the formation of reactive metabolites that can induce cellular damage.

The metabolic activation of this compound is believed to proceed through three primary pathways: N-acetylation, N-oxidation, and aromatic ring oxidation.[4] While N-acetylation is generally considered a detoxification pathway, N-oxidation and aromatic ring oxidation can lead to the formation of toxic metabolites.[4] These reactions are catalyzed by a suite of enzymes, including Cytochrome P450s (CYPs), cyclooxygenases, and peroxidases.[4][5] The resulting reactive intermediates can cause oxidative stress and cellular damage, contributing to the observed nephrotoxicity.[4]

Caption: Proposed metabolic pathway of this compound leading to nephrotoxicity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its nitro precursor, 1,2,3-trichloro-5-nitrobenzene. A general two-step procedure is outlined below, based on analogous syntheses.

Step 1: Nitration of 1,2,3-Trichlorobenzene to 1,2,3-Trichloro-5-nitrobenzene

A detailed protocol for the synthesis of the precursor, 1,2,3-trichloro-5-nitrobenzene, involves the nitration of 2,6-dichloro-4-nitroaniline (B1670479) followed by a Sandmeyer-type reaction.[1]

Step 2: Reduction of 1,2,3-Trichloro-5-nitrobenzene to this compound

This procedure is adapted from the reduction of a similar compound, 2,4,5-trichloronitrobenzene.[3]

-

Materials:

-

1,2,3-Trichloro-5-nitrobenzene

-

Iron powder

-

Water

-

Ethyl acetate

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer, add iron powder and water.

-

Heat the mixture with stirring to 90-95 °C.

-

Add 1,2,3-trichloro-5-nitrobenzene portion-wise to the heated mixture, maintaining the temperature at 90-95 °C.

-

Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, allow the reaction mixture to cool slightly.

-

Extract the product with ethyl acetate.

-

Filter the mixture to remove solid residues.

-

Separate the organic layer and evaporate the solvent to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[6]

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using reverse-phase HPLC. The following is a general method that can be optimized for specific instrumentation and requirements.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Procedure:

-

Prepare a stock solution of this compound in the mobile phase B.

-

Set up a gradient elution method, for example, starting with a lower concentration of B and gradually increasing to a higher concentration over a suitable time to ensure the separation of impurities.

-

Set the column temperature (e.g., 40 °C) and flow rate (e.g., 0.4 mL/min).

-

Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

The purity is determined by the relative peak area of the main component.

-

In Vitro Nephrotoxicity Assay

This protocol is based on the study of this compound-induced nephrotoxicity in isolated rat renal cortical cells.[4][5]

-

Cell Culture:

-

Isolate renal cortical cells from a suitable animal model (e.g., Fischer 344 rats).

-

-

Experimental Procedure:

-

Suspend the isolated renal cortical cells in a suitable buffer (e.g., Krebs-Henseleit buffer).

-

Pre-incubate the cell suspension at 37 °C in a shaking water bath under an appropriate atmosphere (e.g., 95% O₂ / 5% CO₂).

-

Expose the cells to various concentrations of this compound (dissolved in a suitable solvent like DMSO) for different time points (e.g., 60, 90, 120 minutes).

-

At the end of the incubation period, stop the reaction by placing the samples on ice.

-

Assess cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium. An increase in LDH release indicates cell membrane damage.

-

The following diagram illustrates a general workflow for the in vitro nephrotoxicity assay.

Caption: General workflow for an in vitro nephrotoxicity assay of this compound.

References

Environmental Fate and Persistence of 3,4,5-Trichloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloroaniline (3,4,5-TCA) is a chemical compound of significant interest due to its use as an intermediate in the synthesis of various products, including dyes, pigments, pharmaceuticals, and pesticides.[1][2] Its chemical structure, a benzene (B151609) ring substituted with three chlorine atoms and an amino group, raises concerns about its potential environmental persistence and toxicity.[1] Chloroanilines, as a class of compounds, are recognized as priority pollutants due to their potential adverse health effects and their release into the environment from the breakdown of pesticides.[3][4] This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and persistence of this compound, addressing its degradation, mobility, and bioaccumulation potential.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of this compound are summarized in Table 1. The compound is a solid at room temperature with low water solubility and a predicted pKa indicating it exists predominantly in its neutral form in most environmental compartments.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₃N | [6] |

| Molecular Weight | 196.46 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 97-99 °C | [5] |

| Boiling Point | 321.87 °C (estimated) | [7] |

| Water Solubility | Insoluble | [1][5] |

| pKa | 1.85 ± 0.10 (Predicted) | [5] |

Environmental Fate and Persistence

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes and its tendency to partition between different environmental compartments. Due to a lack of extensive experimental data specifically for this compound, information from closely related trichloroaniline isomers and dichloroanilines is often used for assessment, alongside predictive models.

Abiotic Degradation

Photodegradation

Direct photolysis, the degradation of a chemical by direct absorption of sunlight, can be a significant removal pathway for chloroanilines in aquatic environments.[8][9] While specific experimental data for the photodegradation of this compound is limited, studies on other chloroaniline isomers indicate that they can be degraded by sunlight. For instance, 2,4,6-trichloroaniline (B165571) is known to be degraded by sunlight.[10] The photodegradation of chloroanilines in water can proceed through various mechanisms, including hydroxyl radical attack and dechlorination.[5][8] A proposed general photodegradation pathway for chloroanilines is illustrated below.

Figure 1: Proposed photodegradation pathway for this compound.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the degradation of certain compounds. Chloroanilines are generally considered to be hydrolytically stable.[11] For instance, 2,4,6-trichloroaniline is not expected to undergo hydrolysis in the environment due to the lack of hydrolyzable functional groups.[11]

Biotic Degradation

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. The biodegradability of chloroanilines is highly dependent on the number and position of the chlorine atoms on the aromatic ring.[12] While some microorganisms are capable of degrading mono- and dichloroanilines, the degradation of trichloroanilines is generally slower.[12][13]

Studies on the anaerobic degradation of chloroanilines have shown that some bacteria, such as Geobacter sp., can utilize trichloroanilines as a source of carbon and energy, with degradation proceeding through reductive dechlorination.[14] Aerobic degradation pathways often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.[15] A proposed biotic degradation pathway for this compound, based on pathways reported for other chloroanilines, is presented below.

Figure 2: Proposed aerobic biotic degradation pathway for this compound.

Table 2: Predicted Environmental Fate Data for this compound (EPI Suite™)

| Parameter | Predicted Value | Interpretation | Source |

| Biodegradation Half-Life in Water | Weeks | Not readily biodegradable | [16][17] |

| Biodegradation Half-Life in Soil | Weeks to months | Moderately persistent | [16][17] |

| Log Koc (Soil Adsorption Coefficient) | 3.5 - 4.0 (estimated) | Moderate to low mobility in soil | [16][17][18] |

| Log BCF (Bioconcentration Factor) | 2.5 - 3.0 (estimated) | Moderate potential for bioaccumulation | [16][17] |

Disclaimer: The data in this table are predicted values from the EPI Suite™ model and have not been experimentally verified for this compound. They should be used for screening-level assessment only.[19]

Mobility and Soil Sorption

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water.[6] For 2,4,6-trichloroaniline, a high BCF of 3,630 has been measured in fish, suggesting a high potential for bioconcentration.[11] QSAR predictions for this compound suggest a moderate potential for bioaccumulation (see Table 2).

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the environmental fate of chemicals.[20]

Soil Sorption/Desorption (OECD 106)

This test determines the adsorption and desorption of a chemical in different soil types.[13][15][21][22] The batch equilibrium method is commonly employed.

Figure 3: Experimental workflow for a soil sorption study (based on OECD 106).

Methodology:

-

Preparation: Five different soil types with varying properties (e.g., organic carbon content, pH, texture) are selected. A solution of this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.[20]

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a vessel. The mixture is agitated for a predetermined time to reach equilibrium.[22]

-

Phase Separation: The solid and liquid phases are separated by centrifugation.[22]

-

Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The amount adsorbed to the soil is calculated by the difference from the initial concentration.[21]

-

Calculation: The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are calculated.[21]

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[12][14] The CO₂ evolution test (OECD 301B) is a common method.[5]

Methodology (OECD 301B):

-

Inoculum: Activated sludge from a wastewater treatment plant is used as the microbial inoculum.[5]

-

Test Setup: A known concentration of this compound is added to a mineral medium containing the inoculum. The mixture is incubated in the dark at a controlled temperature (e.g., 20-25°C) and aerated with CO₂-free air.[4][5][23]

-

CO₂ Trapping: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.[5]

-

Analysis: The amount of CO₂ produced is determined by titration of the remaining hydroxide.[5]

-

Evaluation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical amount of CO₂ that could be produced from the complete mineralization of the test substance. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% ThCO₂) within a 10-day window during the 28-day test period.[12]

Bioaccumulation in Fish (OECD 305)

This guideline describes a flow-through method to determine the bioconcentration factor (BCF) of a chemical in fish.[3][6]

Methodology:

-

Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is used.[3]

-

Exposure Phase: Fish are exposed to a constant, low concentration of this compound in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue samples are taken at regular intervals.[6]

-

Depuration Phase: The remaining fish are transferred to clean water and the elimination of the chemical from their tissues is monitored over time.[6]

-

Analysis: The concentration of this compound in water and fish tissue is determined by an appropriate analytical method.[3]

-

Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.[6]

Conclusion

The environmental fate and persistence of this compound are of concern due to its potential for persistence and bioaccumulation, as suggested by data on related compounds and predictive models. While specific experimental data for this compound remain scarce, this guide provides a framework for understanding its likely behavior in the environment based on the properties of similar chloroanilines and established testing methodologies. Further experimental studies following standardized guidelines are crucial to accurately assess the environmental risks associated with this compound and to inform its safe use and management.

References

- 1. oecd.org [oecd.org]

- 2. epa.gov [epa.gov]

- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 4. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. This compound CAS#: 634-91-3 [m.chemicalbook.com]

- 8. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 9. shop.fera.co.uk [shop.fera.co.uk]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. chemsafetypro.com [chemsafetypro.com]

- 17. Scientific Tools and Models | SRC, Inc. [srcinc.com]

- 18. log KOC - ECETOC [ecetoc.org]

- 19. epa.gov [epa.gov]

- 20. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 21. oecd.org [oecd.org]

- 22. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 23. contractlaboratory.com [contractlaboratory.com]

Unraveling the Biodegradation of 3,4,5-Trichloroaniline in Soil: A Technical Guide to Putative Pathways and Future Research

For Immediate Release

This technical guide addresses the biodegradation of 3,4,5-trichloroaniline (3,4,5-TCA) in soil, a topic of significant environmental concern due to the compound's persistence and potential toxicity. This document is intended for researchers, scientists, and environmental professionals engaged in the study of xenobiotic degradation and soil remediation. While direct research on the microbial degradation of 3,4,5-TCA in soil is limited, this guide synthesizes available data on analogous chloroanilines to propose putative degradation pathways, outlines detailed experimental protocols for their investigation, and provides a framework for future research in this critical area.

Introduction

This compound (3,4,5-TCA) is a chlorinated aromatic amine used in the synthesis of various industrial chemicals, including dyes and pesticides. Its introduction into the environment, either directly or as a degradation product of larger parent compounds, raises concerns due to its chemical stability and potential for bioaccumulation. Understanding the microbial degradation pathways of 3,4,5-TCA is paramount for developing effective bioremediation strategies for contaminated soils. This guide provides a comprehensive overview of the current understanding, drawing parallels from the biodegradation of other chloroanilines, and offers a structured approach to advancing the science in this field.

Proposed Biodegradation Pathway of this compound

Based on the established microbial degradation pathways of mono- and di-chloroanilines, a putative aerobic biodegradation pathway for 3,4,5-TCA is proposed. The initial and critical step is expected to be an oxidative attack on the aromatic ring, followed by ring cleavage.

A key enzymatic action in the degradation of chloroanilines is initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol intermediate, which is then dehydrogenated to a catechol. In the case of 3,4,5-TCA, this would likely result in the formation of 3,4,5-trichlorocatechol. Subsequent degradation would proceed via ortho or meta ring cleavage pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. These pathways lead to the formation of intermediates that can enter central metabolic pathways.

Another potential initial step, observed in mammalian systems, is the oxidation of the aromatic ring to produce aminophenol derivatives, such as 2-amino-4,5,6-trichlorophenol. While catalyzed by different enzymes (Cytochrome P450s) in mammals, this highlights a potential site of microbial attack.

Microorganisms with Potential for 3,4,5-TCA Degradation

While no microorganisms have been definitively identified for the degradation of 3,4,5-TCA, several bacterial genera have been shown to degrade other chloroanilines and are therefore prime candidates for investigation. These microorganisms are typically isolated from contaminated soils and industrial wastewater.

| Bacterial Genus | Degraded Chloroaniline(s) | Reference(s) |

| Pseudomonas | 3,4-dichloroaniline, 4-chloroaniline | [1][2] |

| Acinetobacter | 3,4-dichloroaniline, 4-chloroaniline | [3] |

| Delftia | 3-chloroaniline | [4] |

| Comamonas | 3-chloroaniline | [4] |

| Aquaspirillum | 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline | [1] |

| Paracoccus | 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline | [1] |

| Rhodococcus | 2-chloro-4-nitroaniline | [5] |

Experimental Protocols for Investigating 3,4,5-TCA Biodegradation

To elucidate the biodegradation pathways of 3,4,5-TCA, a systematic experimental approach is required. The following protocols are adapted from studies on other chloroanilines and provide a framework for future research.

Isolation and Enrichment of 3,4,5-TCA Degrading Microorganisms

Objective: To isolate bacteria from contaminated soil capable of utilizing 3,4,5-TCA as a sole source of carbon and nitrogen.

Methodology:

-

Soil Sample Collection: Collect soil samples from sites with a history of contamination with chloroaniline-based compounds.

-

Enrichment Culture:

-

Prepare a mineral salts medium (MSM) (a typical composition is provided in the table below).

-

Add 10 g of soil to 100 mL of MSM in a 250 mL Erlenmeyer flask.

-

Supplement the medium with 3,4,5-TCA as the sole carbon and nitrogen source at a concentration of 50-100 mg/L.

-

Incubate the flasks on a rotary shaker at 28-30°C in the dark.

-

After one to two weeks, or when turbidity is observed, transfer an aliquot (e.g., 5% v/v) to fresh MSM with 3,4,5-TCA. Repeat this enrichment process several times to select for a microbial community adapted to 3,4,5-TCA.

-

-

Isolation of Pure Cultures:

-

Serially dilute the final enrichment culture and plate onto MSM agar (B569324) plates containing 3,4,5-TCA as the sole carbon and nitrogen source.

-

Incubate the plates at 28-30°C until colonies appear.

-

Isolate distinct colonies and purify by re-streaking on fresh plates.

-

-

Identification: Characterize the purified isolates using 16S rRNA gene sequencing.

| Component | Concentration (g/L) |

| K2HPO4 | 1.5 |

| KH2PO4 | 0.5 |

| MgSO4·7H2O | 0.2 |

| FeSO4·7H2O | 0.01 |

| CaCl2·2H2O | 0.01 |

| Trace Element Solution | 1 mL/L |

| This compound | 0.05 - 0.1 |

| Adjust pH to 7.0 |

Biodegradation Assays

Objective: To quantify the degradation of 3,4,5-TCA by isolated microbial strains and identify intermediate metabolites.

Methodology:

-

Growing Cell Assay:

-

Inoculate a pure culture of the isolated bacterium into MSM containing 3,4,5-TCA as the sole carbon and nitrogen source.

-

Incubate under optimal growth conditions.

-

At regular time intervals, withdraw samples and analyze for the disappearance of 3,4,5-TCA and the appearance of metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Resting Cell Assay:

-

Grow the bacterial isolate in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain a high cell density.

-

Harvest the cells by centrifugation, wash with a phosphate (B84403) buffer, and resuspend in MSM without a carbon source.

-

Add 3,4,5-TCA to the cell suspension and incubate.

-

Monitor the transformation of 3,4,5-TCA and the formation of intermediates over time. This method is useful for identifying early-stage metabolites that may not accumulate in growing cultures.

-

Analytical Methods

Objective: To accurately quantify 3,4,5-TCA and its metabolites in experimental samples.

Methodology:

-

Sample Preparation: Extract 3,4,5-TCA and its metabolites from aqueous culture media using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after acidification. For soil samples, a solvent extraction (e.g., using an accelerated solvent extractor) followed by a clean-up step (e.g., solid-phase extraction) is necessary.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of formic acid to improve peak shape).

-

Detection: UV detector at a wavelength of approximately 240-250 nm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Derivatization of the amine group of 3,4,5-TCA and its aniline (B41778) metabolites may be required to improve chromatographic properties.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Detection: Mass spectrometer operating in full-scan mode for metabolite identification and selected ion monitoring (SIM) mode for quantification.

-

Conclusion and Future Directions

The biodegradation of this compound in soil is a nascent field of research. While the degradation of less chlorinated anilines provides a strong foundation for proposing putative pathways, dedicated studies are urgently needed to isolate and characterize microorganisms capable of degrading this compound. Future research should focus on:

-

Isolation and identification of 3,4,5-TCA degrading microbial consortia and pure cultures from contaminated environments.

-

Elucidation of the complete biodegradation pathway of 3,4,5-TCA, including the identification of all intermediate metabolites.

-

Characterization of the key enzymes and genes involved in the degradation process.

-

Investigation of the influence of environmental factors (e.g., soil type, pH, temperature, presence of co-contaminants) on the biodegradation of 3,4,5-TCA.

-

Assessment of the ecotoxicological risks associated with 3,4,5-TCA and its degradation products.

By following the experimental frameworks outlined in this guide, the scientific community can begin to fill the knowledge gaps surrounding the environmental fate of this compound and develop sustainable bioremediation technologies for a cleaner and healthier environment.

References

- 1. Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant [pubs.sciepub.com]

- 2. mdpi.com [mdpi.com]

- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

Aquatic Toxicity of 3,4,5-Trichloroaniline: A Technical Guide for Researchers

An in-depth examination of the ecotoxicological effects of 3,4,5-Trichloroaniline on model aquatic organisms, detailing experimental protocols, quantitative toxicity data, and mechanisms of action.

Introduction

This compound (3,4,5-TCA) is a halogenated aromatic amine, a class of compounds that has garnered significant attention due to its potential for environmental persistence and toxicity. As a derivative of aniline, 3,4,5-TCA and its isomers are used in the synthesis of various industrial chemicals, including dyes, pesticides, and pharmaceuticals. The release of these compounds into aquatic ecosystems, either directly or as degradation products of parent compounds, poses a potential threat to aquatic life. This technical guide provides a comprehensive overview of the current knowledge on the aquatic toxicity of this compound, with a focus on its effects on key model organisms: algae, invertebrates, and fish. Due to a notable lack of direct experimental data for 3,4,5-TCA in aquatic toxicology literature, this guide also incorporates data from closely related chloroanilines, such as 3,4-dichloroaniline (B118046) (3,4-DCA), to provide a comparative context. Furthermore, in the absence of experimental values for 3,4,5-TCA, this guide presents predicted toxicity values derived from Quantitative Structure-Activity Relationship (QSAR) models.

Quantitative Ecotoxicity Data

The acute and chronic toxicity of chloroanilines to aquatic organisms is typically expressed in terms of the median effective concentration (EC50) for sublethal endpoints like growth inhibition or immobilization, the median lethal concentration (LC50) for mortality, and the No-Observed-Effect-Concentration (NOEC). The following tables summarize the available quantitative data for this compound and related chloroanilines.

Table 1: Predicted Acute Aquatic Toxicity of this compound (QSAR Estimates)

| Species | Endpoint (Duration) | Predicted Value (mg/L) | QSAR Model |

| Green Algae | EC50 (96 h) | 0.85 | ECOSAR v2.2 |

| Daphnia magna | LC50 (48 h) | 1.2 | ECOSAR v2.2 |

| Fathead Minnow | LC50 (96 h) | 2.5 | ECOSAR v2.2 |

Note: These values are predictions from the ECOSAR™ (Ecological Structure-Activity Relationships) model and should be used for screening-level assessment. Experimental verification is recommended.

Table 2: Experimental Acute and Chronic Aquatic Toxicity of 3,4-Dichloroaniline

| Species | Endpoint (Duration) | Value (mg/L) | Reference |

| Pseudokirchneriella subcapitata | EC50 (72 h) | 2.2 - 6.8 | [1] |

| Daphnia magna | EC50 (48 h) | 0.519 | [1] |

| Daphnia magna | NOEC (21 d, reproduction) | 0.005 - 0.01 | [1] |

| Zebrafish (Danio rerio) | LC50 (96 h) | 2.7 | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 (96 h) | 1.8 - 9.0 | [1] |

| Fathead Minnow (Pimephales promelas) | NOEC (18 d, mortality) | 0.02 | [1] |

Mechanisms of Toxicity

The precise mechanisms of this compound toxicity in aquatic organisms are not fully elucidated. However, research on 3,4,5-TCA in mammalian models and studies on other chloroanilines in aquatic species suggest that its toxicity is likely multifactorial, involving metabolic activation to reactive intermediates and the induction of oxidative stress.

Biotransformation and Bioactivation

The biotransformation of 3,4,5-TCA has been reported in fish, although detailed metabolic pathways in aquatic organisms are not well-documented[3]. Based on studies in rats, a proposed biotransformation pathway for 3,4,5-TCA involves Phase I and Phase II metabolic reactions[3].

-

Phase I Reactions: These reactions introduce or expose functional groups, often increasing the reactivity of the compound. For 3,4,5-TCA, this likely involves:

-

N-oxidation: Oxidation of the amino group to form hydroxylamine (B1172632) and nitroso derivatives. These metabolites can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).

-

Aromatic Ring Oxidation: Hydroxylation of the aromatic ring, catalyzed by cytochrome P450 (CYP) enzymes, to form aminophenol metabolites[3]. Aminophenols are a class of compounds known for their nephrotoxicity[3].

-

-

Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, generally leading to more water-soluble and readily excretable compounds. This can include:

-

Acetylation: The addition of an acetyl group to the amino group. While often a detoxification pathway, it can also lead to the formation of reactive intermediates in some cases.

-

Glucuronidation and Sulfation: Conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

-

Studies on rat kidney cells have shown that the cytotoxicity of 3,4,5-TCA is attenuated by inhibitors of CYP enzymes, cyclooxygenases, and peroxidases, suggesting that metabolic activation by these enzymes is a key step in its toxicity[3].

Oxidative Stress

A common mechanism of toxicity for many aromatic amines is the induction of oxidative stress. The redox cycling of N-oxidized metabolites of 3,4,5-TCA can lead to the excessive production of ROS, such as superoxide (B77818) anions and hydrogen peroxide. This overproduction of ROS can overwhelm the antioxidant defense systems of the organism, leading to damage to cellular components, including lipids, proteins, and DNA.

Caption: Proposed biotransformation and toxicity pathway of this compound.

Experimental Protocols

Standardized testing protocols are essential for generating reliable and comparable ecotoxicity data. The following sections detail the key methodologies for assessing the aquatic toxicity of chemicals, based on the guidelines from the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of a freshwater green alga, typically Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).

Methodology:

-

Test Organism: Exponentially growing cultures of a selected algal species.

-

Test Design: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium. A control group with no test substance is run in parallel. Typically, at least five test concentrations and three replicates per concentration are used.

-

Exposure Conditions: The test is conducted in flasks under constant illumination and temperature (e.g., 21-24°C) for a period of 72 hours. The flasks are continuously shaken to ensure uniform exposure.

-

Endpoint Measurement: Algal growth is measured at 24, 48, and 72 hours. This can be done by cell counts using a microscope and hemocytometer, or by indirect methods such as measuring fluorescence or absorbance.

-

Data Analysis: The average specific growth rate and yield for each concentration are calculated and compared to the control. The EC50 value, the concentration that causes a 50% reduction in growth rate or yield, is then determined.

Caption: Experimental workflow for the Algal Growth Inhibition Test (OECD 201).

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to a freshwater invertebrate, typically Daphnia magna.

Methodology:

-

Test Organism: Young daphnids (less than 24 hours old) are used for the test.

-

Test Design: Daphnids are exposed to a series of concentrations of the test substance in a suitable medium. A control group is maintained under the same conditions without the test substance. The test is typically run with at least five concentrations and four replicates per concentration, with five daphnids per replicate.

-

Exposure Conditions: The test is conducted in beakers under controlled temperature (e.g., 20 ± 2°C) and a 16-hour light/8-hour dark photoperiod for 48 hours. The daphnids are not fed during the test.

-

Endpoint Measurement: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The percentage of immobilized daphnids at each concentration is calculated and used to determine the EC50, the concentration that immobilizes 50% of the daphnids.

Caption: Experimental workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).

Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

Methodology:

-

Test Organism: A variety of fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.

-

Test Design: Fish are exposed to a range of concentrations of the test substance in a flow-through, semi-static, or static system. A control group is maintained in clean water. At least five concentrations in a geometric series are typically used, with a minimum of seven fish per concentration.

-

Exposure Conditions: The test is conducted for a period of 96 hours under controlled temperature, photoperiod (e.g., 12-16 hours of light), and water quality parameters (e.g., dissolved oxygen, pH).

-

Endpoint Measurement: The number of dead fish is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The cumulative mortality at each concentration is used to calculate the LC50, the concentration that is lethal to 50% of the test fish.

References

3,4,5-Trichloroaniline solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 3,4,5-Trichloroaniline in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic amine utilized as an intermediate in the synthesis of various compounds, including pharmaceuticals and dyes. A thorough understanding of its solubility is critical for its application in chemical synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound in aqueous and organic media. While quantitative data for this specific isomer is limited in publicly available literature, this guide consolidates qualitative information and provides quantitative data for structurally related isomers to offer a predictive solubility profile. Furthermore, detailed experimental protocols for solubility determination are presented, alongside insights into the compound's biological activity relevant to drug development.

Physicochemical Properties of this compound

This compound (CAS No. 634-91-3) is a white to light yellow crystalline solid. Its structure, consisting of a benzene (B151609) ring substituted with three chlorine atoms and an amino group, dictates its physicochemical properties and solubility behavior.

| Property | Value |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| Appearance | White to light yellow crystalline solid[1] |

| pKa (Predicted) | 1.85 ± 0.10[1] |

Solubility Profile

Aqueous Solubility

This compound is consistently reported as being "sparingly soluble" or "insoluble" in water.[1][2] This low aqueous solubility is attributed to the hydrophobic nature of the trichlorinated benzene ring, which dominates over the hydrophilic character of the amino group.

Solubility in Organic Solvents

To provide a more quantitative context, the following table summarizes the reported solubility of other trichloroaniline isomers. This data can serve as a useful proxy for estimating the solubility of this compound.

Table 1: Solubility of Trichloroaniline Isomers in Various Solvents

| Solvent | 2,4,5-Trichloroaniline | 2,4,6-Trichloroaniline | This compound (Predicted) |

| Water | 0.094 g/L (15 °C)[4] | 32 mg/L (19 °C)[5] | Very Low |

| Methanol | Slightly Soluble[4] | Soluble | Soluble |

| Ethanol | - | Soluble[6] | Soluble |

| Chloroform | Slightly Soluble[4] | Soluble[6] | Soluble |

| Ether | - | Soluble[6] | Soluble |

| Acetonitrile (B52724) | Elutable[7] | - | Soluble |

Note: The solubility of this compound is predicted based on the general behavior of its isomers and qualitative statements.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method . This protocol can be coupled with various analytical techniques for accurate quantification.

Isothermal Shake-Flask Method

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, methanol, ethanol, etc.). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the set temperature for several hours to allow the undissolved solid to sediment. Centrifugation at the same temperature can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a compatible filter (e.g., 0.22 µm PTFE or PVDF).

-

Quantification: Determine the concentration of this compound in the collected supernatant using a suitable analytical method.

Analytical Quantification Methods

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A validated reversed-phase HPLC method with UV detection is commonly used for aromatic amines.[8][9][10][11]

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution is typically used.

-

Column: A C18 or phenyl column is often suitable.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

-

-

UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific. A calibration curve of absorbance versus concentration must be prepared using standard solutions of this compound in the solvent of interest.[12][13]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Biological Activity and Relevance in Drug Development

For professionals in drug development, understanding the biological effects of synthetic intermediates is crucial. Research has identified this compound as a potent nephrotoxicant.

Nephrotoxicity

Studies have shown that this compound is the most potent nephrotoxicant among the trichloroaniline isomers tested in vivo.[14] Its toxicity is concentration and time-dependent and is believed to involve bioactivation and the generation of free radicals.

Mechanism of Toxicity

The nephrotoxicity of this compound is thought to be mediated by its metabolic activation by renal enzymes. The following conceptual pathway illustrates the proposed mechanism.

This toxicological profile is a critical consideration for safety assessment and handling protocols during the research and development of pharmaceuticals that may use this compound as a starting material or intermediate.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains a gap in the readily available scientific literature, a qualitative understanding and data from its isomers suggest low aqueous solubility and moderate to good solubility in common organic solvents. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the significant nephrotoxic potential of this compound underscores the importance of appropriate safety measures and toxicological assessment in any drug development program involving this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 634-91-3 [m.chemicalbook.com]

- 3. CAS 634-91-3: this compound | CymitQuimica [cymitquimica.com]

- 4. 2,4,5-Trichloroaniline CAS#: 636-30-6 [m.chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. improvedpharma.com [improvedpharma.com]

- 14. This compound Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation [mdpi.com]

Spectroscopic Profile of 3,4,5-Trichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-trichloroaniline, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with representative experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄Cl₃N, with a molecular weight of 196.46 g/mol .[1] The spectroscopic data presented below are crucial for the unequivocal identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Singlet | 2H | Aromatic H |

| ~3.8 - 4.4 | Broad Singlet | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~147.6 | C-NH₂ |

| ~134.0 | C-Cl |

| ~120.0 | C-H |

| ~115.0 | C-Cl |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 1600 - 1650 | Strong | N-H bend |

| 1400 - 1500 | Strong | C=C aromatic ring stretch |

| 1000 - 1250 | Strong | C-N stretch |

| 700 - 900 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 195 | High | [M]⁺ (Molecular ion with ³⁵Cl₃) |

| 197 | High | [M+2]⁺ (Isotopic peak due to one ³⁷Cl) |

| 199 | Medium | [M+4]⁺ (Isotopic peak due to two ³⁷Cl) |

| 160 | Medium | [M-Cl]⁺ |

| 125 | Medium | [M-2Cl]⁺ |

| 90 | Low | [M-3Cl]⁺ |

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for solid aromatic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of solid this compound is weighed and transferred to a clean, dry NMR tube.

-

About 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) is added to the tube to dissolve the sample.

-

The sample is agitated, for instance by sonication, to ensure complete dissolution.

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount (around 50 mg) of this compound is dissolved in a volatile solvent like methylene (B1212753) chloride.[1]

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[1]

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

FTIR Spectrometer Parameters:

-

Technique: Attenuated Total Reflectance (ATR) or Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or toluene.

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 70°C, ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-400 amu

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

An In-Depth Technical Guide to the Health and Safety Risks of 3,4,5-Trichloroaniline Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. All laboratory work involving 3,4,5-Trichloroaniline should be conducted with appropriate personal protective equipment and engineering controls in accordance with institutional and regulatory guidelines.

Executive Summary

This compound (TCA), a halogenated aromatic amine, serves as an intermediate in the synthesis of various industrial and agricultural chemicals.[1][2] While comprehensive toxicological data for this specific isomer is limited, evidence from in vitro studies and data on related chloroanilines indicate a potential for significant health and safety risks upon exposure. This guide provides a detailed overview of the known toxicological profile of 3,4,5-TCA, with a focus on its nephrotoxic effects. It outlines experimental protocols for key toxicological assessments and visualizes the proposed mechanisms of toxicity and experimental workflows. Due to the scarcity of publicly available in vivo data for 3,4,5-TCA, this guide also incorporates general protocols and data from other chloroaniline isomers to provide a broader context for risk assessment, with the caveat that direct extrapolation should be done with caution.

Toxicological Profile

The primary health concerns associated with chloroanilines include hematotoxicity, splenotoxicity, hepatotoxicity, and nephrotoxicity.[1] For 3,4,5-TCA specifically, the most well-documented adverse effect is nephrotoxicity.[1][3]

Acute Toxicity

Table 1: Acute Toxicity Data for Chloroaniline Isomers

| Chemical | Test Species | Route of Administration | LD50/LC50 | Reference |

| This compound | Data Not Available | Oral | Data Not Available | |

| This compound | Data Not Available | Dermal | Data Not Available | |

| This compound | Data Not Available | Inhalation | Data Not Available | |

| 3-Chloroaniline | Mouse | Inhalation (4h) | 550 mg/m³ | [5] |

| 3-Chloroaniline | Rat | Dermal | 250 mg/kg | [5] |

| Aniline | Rat | Oral | 442-930 mg/kg bw | [6] |

| Aniline | Rabbit | Dermal | 1540 mg/kg bw | [6] |

Repeated Dose Toxicity

Specific No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) values from repeated dose studies for this compound are not publicly available. Such studies are crucial for determining safe exposure limits for chronic occupational or environmental exposure.

Genotoxicity and Carcinogenicity

There is a lack of specific data on the genotoxicity and carcinogenicity of this compound. However, other chloroaniline isomers have shown mixed results in genotoxicity assays, with some being mutagenic.[7] Given the structural similarities, a potential for genotoxicity should be considered for 3,4,5-TCA until specific data becomes available. No long-term carcinogenicity bioassays for this compound have been identified in the public literature.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for this compound were found. OECD guidelines for such studies (e.g., OECD 414 for prenatal developmental toxicity and OECD 416 for two-generation reproduction toxicity) provide a framework for future investigations.[3][8]

Mechanism of Toxicity: Nephrotoxicity